molecular formula C10H9BrN2O B1380992 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one CAS No. 1428799-32-9

5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

货号: B1380992
CAS 编号: 1428799-32-9
分子量: 253.09 g/mol
InChI 键: RXMJLCSFFQLWJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Development of Spiro Compounds

The field of spiro chemistry traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first proposed the nomenclature and name "spirane" for bicyclic compounds sharing only one common atom between both rings. This foundational work established the conceptual framework for understanding these unique three-dimensional molecular architectures that would later prove essential in pharmaceutical and materials science applications.

The development of spiro compounds has undergone significant evolution since von Baeyer's initial discoveries. Early research focused primarily on understanding the basic structural principles and nomenclature systems, with subsequent researchers like Radulescu recognizing the need for specialized naming conventions when polycyclic ring systems became spiro-fused to other ring systems. These early investigations laid the groundwork for the systematic study of spirocyclic compounds that continues to drive innovation in modern chemical research.

The exponential growth in spiro compound research has been particularly pronounced in recent decades, with the advent of organocatalysis leading to remarkable increases in reported methodologies for spirocycle synthesis. This surge in interest reflects both the unique three-dimensional properties that spiro compounds offer and their increasing recognition as valuable scaffolds in drug discovery programs. The rigid conformational features and distinctive spatial arrangements of spiro compounds have made them particularly attractive for applications requiring precise molecular geometry and specific exit vectors for biological activity.

Classification and Nomenclature of Heterocyclic Spiro Systems

The systematic nomenclature of spiro compounds follows established International Union of Pure and Applied Chemistry principles that accommodate the unique structural features of these molecules. The fundamental naming convention employs the prefix "spiro" followed by square brackets containing the number of atoms in each ring, excluding the spiro atom itself, with numbers arranged in ascending order and separated by periods. This systematic approach ensures unambiguous identification of complex spirocyclic structures.

For heterocyclic spiro systems like 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one, the nomenclature becomes more sophisticated to accommodate the presence of heteroatoms and multiple ring systems. The International Union of Pure and Applied Chemistry guidelines specify that monospiro compounds containing heterocyclic components require detailed specification of both the spiro-fusion details and the individual ring system names. This approach ensures that complex structures can be accurately communicated within the scientific community.

The classification of spiro compounds extends beyond simple nomenclature to encompass structural and functional categories. Spirocyclic compounds can be broadly categorized as carbocyclic, containing only carbon atoms in their rings, or heterocyclic, incorporating heteroatoms such as nitrogen, oxygen, or sulfur. Within these categories, further subdivision occurs based on ring sizes, substitution patterns, and the nature of the spiro junction. This hierarchical classification system facilitates systematic study and comparison of different spirocyclic architectures.

Significance of this compound in Chemical Research

The compound this compound occupies a significant position in contemporary chemical research as a versatile building block for pharmaceutical applications. Its classification as a protein degrader building block highlights its potential utility in the development of targeted protein degradation technologies, an emerging area of therapeutic intervention. The compound's unique structural features, combining a brominated heterocyclic system with a spirocyclic framework, provide multiple points for chemical modification and functionalization.

Research applications of this compound extend into various domains of chemical synthesis and drug discovery. The presence of the bromine substituent offers opportunities for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Similarly, the spirocyclic core provides conformational rigidity that can be advantageous in designing molecules with specific three-dimensional orientations required for biological activity. These characteristics make the compound particularly valuable as an intermediate in synthetic programs targeting bioactive molecules.

The compound's significance is further underscored by its commercial availability from multiple specialized chemical suppliers, indicating sustained demand from research laboratories. This commercial interest reflects the compound's utility in ongoing research projects and its potential for further development into more complex therapeutic or materials science applications. The consistent quality specifications and purity requirements associated with commercial preparations demonstrate the compound's importance in precision chemical synthesis applications.

Basic Structural Features and Molecular Architecture

The molecular architecture of this compound exemplifies the sophisticated three-dimensional geometry characteristic of spirocyclic compounds. The compound features a spiro junction connecting a four-membered cyclobutane ring to a fused heterocyclic system comprising pyrrolo[2,3-b]pyridine moieties. This arrangement creates a rigid, three-dimensional molecular framework that constrains conformational flexibility while providing well-defined spatial orientations for substituent groups.

The structural composition includes several key molecular features that contribute to its chemical and physical properties. The molecular formula C₁₀H₉BrN₂O indicates the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 253.09 grams per mole. The bromine substituent occupies the 5'-position of the pyridine ring system, while the carbonyl oxygen forms part of the lactam functionality within the pyrrolo system.

The three-dimensional arrangement of atoms in this compound creates specific geometric constraints that influence its reactivity and potential biological activity. The spiro center acts as a quaternary carbon atom that enforces perpendicular orientation between the two ring systems, preventing coplanarity and creating a distinctive molecular shape. This geometric arrangement is particularly important for applications requiring specific spatial relationships between functional groups, such as in the design of enzyme inhibitors or receptor modulators where precise molecular recognition is essential.

Molecular Property Value Source
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.09 g/mol
Chemical Abstracts Service Number 1428799-32-9
International Union of Pure and Applied Chemistry Name 5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclobutane]-2-one
Physical State Solid
Purity (Commercial) ≥97%

The compound's structural features also include specific stereochemical considerations inherent to spirocyclic systems. While the spiro center itself does not necessarily constitute a traditional chiral center, the overall molecular architecture can exhibit axial chirality depending on the substitution pattern and ring conformations. Understanding these stereochemical aspects is crucial for applications where enantioselective synthesis or specific stereoisomer activity is required, particularly in pharmaceutical development where different stereoisomers can exhibit vastly different biological activities.

属性

IUPAC Name

5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclobutane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-6-4-7-8(12-5-6)13-9(14)10(7)2-1-3-10/h4-5H,1-3H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMJLCSFFQLWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(NC2=O)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of brominating agents to introduce the bromo group into the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions

5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound .

科学研究应用

5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

相似化合物的比较

Comparison with Structural Analogs

Spirocyclic Core Variations

Cyclobutane vs. Cyclopentane Analogs
  • 5'-Bromo-4'-chlorospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
    • Structural Difference : Cyclopentane replaces cyclobutane, altering ring strain and conformational flexibility.
    • Synthesis : Similar DIBAL reduction step but lower yield (5%) due to steric hindrance from the larger cyclopentane ring .
    • Bioactivity : Used in HPK1 inhibitors, but reduced potency compared to cyclobutane analogs, likely due to suboptimal binding pocket fit .
Cyclobutane vs. Oxane (Tetrahydropyran) Analogs
  • 6'-Bromo-1',2'-dihydrospiro[tetrahydropyran-4,3'-pyrrolo[3,2-b]pyridine]-2'-one
    • Structural Difference : Oxygen-containing tetrahydropyran introduces polarity and hydrogen-bonding capacity.
    • Applications : Reported as a key intermediate in BTK inhibitors, with enhanced solubility but reduced metabolic stability compared to cyclobutane derivatives .

Substituent Modifications on the Pyrrolo[2,3-b]pyridine Core

Bromine vs. Chlorine Substituents
  • 5'-Chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
    • Impact : Chlorine’s smaller size and electronegativity improve binding affinity in kinase pockets but reduce synthetic accessibility due to harsher coupling conditions .
Nitro and Methoxy Functional Groups
  • 5-(3,4-Dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine
    • Impact : Nitro groups enhance electrophilicity for nucleophilic substitution, while methoxy groups improve solubility. However, these modifications reduce spirocyclic stability, limiting in vivo applications .
HPK1 Inhibition
  • 5'-Bromo-cyclobutane analog : Demonstrated potent HPK1 inhibition (IC₅₀ = 375 nM) with >45% yield in Suzuki-Miyaura cross-coupling steps .
  • Cyclopentane analog : Lower activity (IC₅₀ = 1.2 µM), attributed to poor conformational alignment with the ATP-binding site .
BTK Inhibition
  • Pyrrolo[2,3-b]pyridine-based BTK inhibitors : Compounds like 3P showed IC₅₀ = 6 nM (enzymatic) and 14 nM (cellular), outperforming cyclobutane derivatives in cellular assays due to optimized hydrophobic interactions .

Key Findings and Implications

Spirocyclic Rigidity : The cyclobutane core offers optimal balance between strain and conformational stability, enabling high-yield synthesis and potent kinase inhibition .

Substituent Effects : Bromine enhances halogen bonding in kinase pockets, while methoxy/nitro groups trade solubility for metabolic instability .

Ring Size Matters : Cyclopentane analogs suffer from reduced activity due to steric clashes, whereas oxane derivatives prioritize solubility over target engagement .

This systematic comparison underscores the importance of spirocyclic design and substituent optimization in developing kinase inhibitors. Future work should explore hybrid structures combining cyclobutane’s rigidity with polar substituents for improved pharmacokinetics.

生物活性

5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C10H9BrN2O
  • Molecular Weight : 253.099 g/mol
  • CAS Number : 1428799-32-9
  • IUPAC Name : 5'-bromospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through reversible or irreversible binding mechanisms.

Potential Targets

  • Enzymes : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptors : It may interact with neurotransmitter receptors, influencing various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Activity Type Description Reference
AntimicrobialInhibits growth of specific bacterial strains.
AnticancerShows cytotoxic effects on cancer cell lines.
Enzyme InhibitionInhibits specific enzymes related to metabolism.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit key metabolic enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition may contribute to its anti-inflammatory properties.

常见问题

Q. What are the established synthetic routes for 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one?

The synthesis typically involves spirocyclization and functionalization of the pyrrolo[2,3-b]pyridine core. For example, a key step includes reducing a spirocyclic ketone intermediate using diisobutylaluminum hydride (DIBAL) in dichloromethane, followed by purification via silica gel chromatography with methanol/dichloromethane gradients. This method yields the dihydrospiro intermediate with ~72% efficiency . Alternative routes may involve Suzuki-Miyaura cross-coupling to introduce aryl groups at the brominated position, leveraging palladium catalysts (e.g., XPhosPdG2) and boronate esters .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR : 1H^1H NMR (DMSO-d6d_6) reveals distinct signals for aromatic protons (e.g., δ 7.66 ppm for HetH) and spirocyclic methylene groups (δ 3.51 ppm) .
  • X-ray crystallography : Structural confirmation is achieved via single-crystal analysis, resolving spirocyclic geometry and hydrogen-bonding interactions. For related spiro compounds, data collection at 150 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .
  • LCMS : Used to verify molecular weight (e.g., [M+H]+^+ = 309.2) and purity post-synthesis .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for functionalizing the brominated position?

Optimization involves:

  • Catalyst selection : XPhosPdG2 with XPhos ligand enhances stability and efficiency in coupling reactions .
  • Solvent system : A dioxane/water mixture (5:1 ratio) under argon prevents side reactions.
  • Temperature control : Heating at 100°C for 12 hours ensures complete conversion, monitored via TLC or LCMS. Post-reaction, SCX-2 cartridges elute the product with 2M NH3_3 in methanol, achieving >95% purity .

Q. What strategies address low solubility during purification of the spirocyclic compound?

  • Chromatography gradients : Use stepwise methanol (1–4%) in dichloromethane to improve resolution .
  • Crystallization : Recrystallization from ethyl acetate/heptane mixtures enhances yield and purity.
  • Derivatization : Introducing polar groups (e.g., hydroxyl or amide) at non-critical positions improves solubility without altering bioactivity .

Q. How do structural modifications at the bromine position impact kinase inhibitory activity?

  • Bromine retention : The bromine atom enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets.
  • Substitution studies : Replacing bromine with methyl or ethynyl groups (e.g., phenylacetylene derivatives) alters steric and electronic profiles, reducing IC50_{50} values in HPK1 inhibition assays . SAR analysis shows that bulkier substituents decrease potency due to steric clashes in the hydrophobic pocket .

Q. How can conflicting NMR data for diastereomers be resolved?

  • NOESY experiments : Identify spatial proximity of protons to distinguish axial vs. equatorial configurations in the spirocyclic system.
  • Dynamic NMR : Monitor temperature-dependent shifts to detect conformational exchange in diastereomers .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for related brominated pyridines—how should researchers validate their samples?

  • Comparative DSC : Differential scanning calorimetry provides accurate melting ranges (e.g., 198–202°C vs. literature 193–196°C) .
  • Impurity profiling : HPLC-UV/MS detects trace solvents (e.g., residual ethyl acetate) that depress melting points .
  • Polymorphism screening : XRPD identifies crystalline forms that may exhibit variable thermal behavior .

Methodological Best Practices

Q. What safety protocols are critical when handling brominated spirocyclic compounds?

  • Ventilation : Use fume hoods to minimize exposure to bromine vapors.
  • PPE : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks .
  • Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before aqueous disposal .

Applications in Drug Discovery

Q. How is this compound used as a bioisostere in kinase inhibitor design?

The spirocyclic core mimics purine geometry, serving as a scaffold for HPK1 and mGluR5 inhibitors. For example, substituting the bromine with boronate esters enables late-stage diversification via Suzuki coupling, generating libraries for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
Reactant of Route 2
Reactant of Route 2
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。